molecular formula C20H18F3N3O3S2 B2518656 N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 896678-99-2

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2518656
CAS No.: 896678-99-2
M. Wt: 469.5
InChI Key: LBWKYTLMALYCIO-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O3S2 and its molecular weight is 469.5. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors for Cancer Research

  • Design and Pharmacological Evaluation of Sulfonamide Derivatives : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the specified chemical structure, have been synthesized and evaluated as glutaminase inhibitors. These compounds, particularly one with similar potency and improved solubility compared to BPTES, showed potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their therapeutic potential in cancer research (Shukla et al., 2012).

Heterocyclic Compound Synthesis for Antimicrobial Applications

  • Synthesis of Heterocyclic Compounds Incorporating Sulfamoyl Moiety : Research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for antimicrobial applications. These compounds demonstrated promising results against both bacterial and fungal pathogens, underscoring the potential of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish et al., 2014).

Antimicrobial and Antitumor Activity of Sulfonamide Derivatives

  • Evaluation of Thiazolidin-4-One Derivatives : A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant in vitro antibacterial and antifungal activities, indicating the potential of such derivatives in antimicrobial therapy (Baviskar et al., 2013).

Coordination Complexes for Antioxidant Activity

  • Synthesis and Characterization of Coordination Complexes : Pyrazole-acetamide derivatives were synthesized and characterized, with studies on their coordination complexes revealing significant antioxidant activity. This demonstrates the chemical versatility of sulfonamide-containing compounds and their potential applications in developing antioxidant agents (Chkirate et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling and disposing of this compound .

Future Directions

The future research directions for this compound would likely involve further studies on its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of its properties, and exploration of its potential uses in various fields .

Properties

IUPAC Name

N-[4-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S2/c1-13(27)25-16-6-8-18(9-7-16)31(28,29)24-11-10-17-12-30-19(26-17)14-2-4-15(5-3-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKYTLMALYCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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